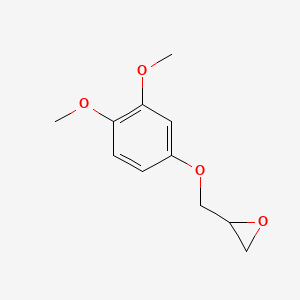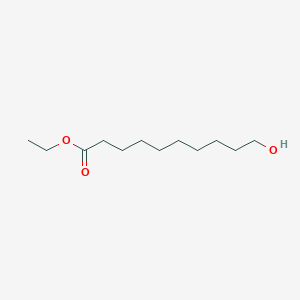
ethyl 10-hydroxydecanoate
Übersicht
Beschreibung
ethyl 10-hydroxydecanoate: is an organic compound derived from 10-hydroxydecanoic acid. It is an ester formed by the reaction of 10-hydroxydecanoic acid with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-hydroxydecanoic acid ethyl ester typically involves the esterification of 10-hydroxydecanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
10-Hydroxydecanoic acid+Ethanol→10-Hydroxydecanoic acid ethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 10-hydroxydecanoic acid ethyl ester can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ethyl 10-hydroxydecanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ethyl 10-hydroxydecanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the metabolism of fatty acids and their derivatives. It is also used in the synthesis of bioactive molecules.
Medicine: The ester is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, 10-hydroxydecanoic acid ethyl ester is used in the production of polymers, lubricants, and surfactants. Its unique properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 10-hydroxydecanoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. The ester can also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
- 10-Hydroxydecanoic acid methyl ester
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
Comparison: ethyl 10-hydroxydecanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its methyl ester counterpart, the ethyl ester has a slightly higher molecular weight and different solubility characteristics. The presence of the hydroxy group in 10-hydroxydecanoic acid and its derivatives allows for various chemical modifications, making these compounds versatile intermediates in organic synthesis.
Eigenschaften
CAS-Nummer |
3639-35-8 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
ethyl 10-hydroxydecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h13H,2-11H2,1H3 |
InChI-Schlüssel |
MIUMFNVVSUWKLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




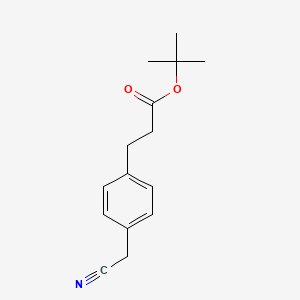
![N-[(4-Chlorophenyl)carbamoyl]thiophene-2-sulfonamide](/img/structure/B8600566.png)
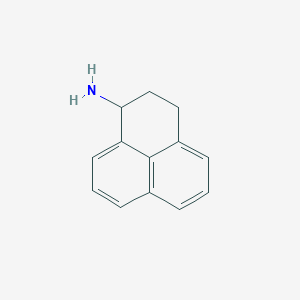
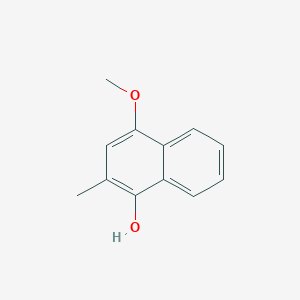
![5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5-nitro-benzamide](/img/structure/B8600588.png)



